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Compound of Interest

Benzyl (S)-6-hydroxy-1,4-
Compound Name:
diazepane-1-carboxylate

Cat. No.: B14020915

Get Quote

Executive Summary & Strategic Importance

The 1,4-diazepan-6-ol core represents a critical expansion of the piperazine scaffold. By
introducing a seven-membered ring and a hydroxyl handle, this structure offers unique
conformational flexibility and a vector for further functionalization that is absent in standard
piperazines.

Key Applications:

¢ Sigma-1 Receptor Ligands: The homopiperazine ring provides optimal spatial arrangement
for binding hydrophobic pockets.

¢ GPCR Antagonists: Used in the synthesis of 5-HT3 and Histamine H3 antagonists.

» Chiral Scaffolds: The C6-hydroxyl group serves as a stereogenic center, allowing for the
synthesis of enantiopure libraries.

Retrosynthetic Analysis
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The synthesis of 1,4-diazepan-6-ol is most reliably approached through the cyclization of
ethylenediamine derivatives with a C3-synthon (epichlorohydrin or 1,3-dihalo-2-propanaol).
Direct alkylation often leads to polymerization; therefore, a sulfonamide protection strategy is
the industry standard for controlled cyclization.[1]

Ethylenediamine + TsCl

Sulfonylation

N,N'-Ditosylethylenediamine
+
1,3-Dichloro-2-propanol
(or Epichlorohydrin)

Double N-Alkylation
(NaOEt/EtOH)

N,N'-Ditosyl-1,4-diazepan-6-ol

Deprotection
HBr/AcOH or Na/NH3)

1,4-Diazepan-6-ol

Figure 1: Retrosynthetic disconnection of the 1,4-diazepan-6-ol core.

Click to download full resolution via product page

[2]
Protocol A: The Sulfonamide Cyclization (Standard
Route)

This route is the most robust method for laboratory-scale synthesis, preventing polymerization
and ensuring high regioselectivity.
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Phase 1: Preparation of N,N'-Di-p-tosylethylenediamine

Reagents: Ethylenediamine, p-Toluenesulfonyl chloride (TsCl), NaOH (aq).[1]

Setup: Charge a 1L 3-neck flask with ethylenediamine (0.1 mol) and 10% NaOH solution
(200 mL).

» Addition: Cool to 0°C. Add TsClI (0.22 mol) portion-wise over 1 hour, maintaining temperature
<10°C.

e Reaction: Warm to room temperature (RT) and stir for 4 hours. The product will precipitate as
a white solid.

o Workup: Filter the solid, wash with H20, and dilute HCI. Recrystallize from ethanol.
o Yield Target: >85%]2]
o Checkpoint: MP 163-164°C.

Phase 2: Cyclization to 1,4-Ditosyl-1,4-diazepan-6-ol

Reagents: N,N'-Di-p-tosylethylenediamine, Epichlorohydrin (or 1,3-dichloro-2-propanol),
NaOEt, EtOH.[1]

o Activation: In a dry flask under N2, dissolve N,N'-di-p-tosylethylenediamine (10 mmol) in
absolute EtOH (50 mL). Add NaOEt (22 mmol) and reflux for 30 mins to generate the
dianion.

¢ Cyclization: Add epichlorohydrin (11 mmol) dropwise over 20 mins.
o Reflux: Heat at reflux for 12—16 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1).

« |solation: Cool to RT. The product often precipitates. If not, concentrate to 20% volume and
cool. Filter the white solid.

o Yield Target: 50—-65%
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o Note: 1,3-dichloro-2-propanol can be used but epichlorohydrin often gives cleaner kinetics
via the in situ epoxide formation.

Phase 3: Deprotection (Detosylation)

Reagents: HBr (48% aq), Phenol, Acetic Acid.[1]

» Digestion: Dissolve the cyclic intermediate (5 mmol) in a mixture of 48% HBr (20 mL) and
glacial AcOH (20 mL). Add Phenol (1.0 g) as a scavenger.

e Heating: Reflux for 24—-48 hours. The solution will turn dark.

o Workup:
o Cool and concentrate in vacuo to remove excess acid.
o Dissolve residue in H20 (10 mL). Wash with Et20 (2x) to remove phenol byproducts.[1]
o Basify the aqueous layer to pH >12 with NaOH pellets.

o Extract continuously with CHCI3 or DCM for 24 hours (liquid-liquid extractor recommended
due to high water solubility).

 Purification: Dry organic phase (Na2S04) and concentrate. Distillation or recrystallization (if
solid) yields the free amine.

Protocol B: Asymmetric Synthesis (Chiral Pool)

For drug development requiring enantiopurity, the "Chiral Pool" strategy starting from Serine is

superior to resolving the racemate.[1]

Intramolecular Reduction

Diamino Ester Amidation (S)-1,4-Diazepan-6-one LiAlH4 or BH3 (S)-1,4-Diazepan-6-ol

Trt-Cl, then Ethylenediamine

L-Serine Methyl Ester Mesyl/Cyclize N-Trityl Aziridine Ring Opening

Figure 2: Stereoselective synthesis from L-Serine.
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[31[4]

o Starting Material: Methyl (S)-1-tritylaziridine-2-carboxylate (derived from L-Serine).

e Ring Opening: React with ethylenediamine to form the chiral triamine intermediate.

e Cyclization: Thermal or catalyzed intramolecular amidation yields the diazepan-6-one.

e Reduction: Reduction of the carbony! (LIAIH4/THF) yields the chiral 1,4-diazepane. Note:
This route yields the 6-substituted diazepane; for the 6-hydroxyl specifically, the route is
modified to use serine-derived epoxides or by kinetic resolution of the racemic alcohol.

Data Summary & Characterization

The following data typifies the 1,4-diazepan-6-ol core (racemic).

Parameter Value | Observation

Appearance Hygroscopic colorless oil or low-melting solid.

6 3.85 (m, 1H, CH-0), 2.80-3.10 (m, 8H, Ring
1H NMR (D20)

CH2).[1]
13C NMR 0 68.5 (C-OH), 54.2 (C-N), 48.1 (C-N).[1]
- Highly soluble in H20, MeOH, EtOH.[1] Poor in
Solubility
Et20, Hexane.
pKa ~9.5 (Secondary amines).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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